3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.15149208 g/mol and the complexity rating of the compound is 799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research on derivatives of sulfonyl piperidine, similar to the chemical , has shown significant potential in antimicrobial applications. A study highlighted the synthesis and antimicrobial activity of sulfonyl piperidine derivatives against bacterial and fungal pathogens of tomato plants. These compounds displayed potent antimicrobial activities, suggesting their potential in agricultural applications to protect crops from diseases (Vinaya et al., 2009).
Anticancer Activity
Novel derivatives have been synthesized with potential anticancer activity. A study on novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides evaluated these compounds for their in vitro anticancer activity. One compound, in particular, showed good activity and selectivity toward leukemia, colon cancer, and melanoma cell lines (Szafrański & Sławiński, 2015).
Alzheimer’s Disease
Derivatives of the compound have been explored for their potential as drug candidates for Alzheimer’s disease. One study synthesized new N-substituted derivatives to evaluate them as new drug candidates. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer’s disease, indicating their potential therapeutic application (Rehman et al., 2018).
Insecticidal Activity
Sulfoximine-based compounds, related in structural motif to the sulfonamide class, have been discovered as novel insecticides with broad-spectrum efficacy against sap-feeding pests. This highlights the potential application of sulfonamide derivatives in developing new insect control agents (Zhu et al., 2011).
Enzyme Inhibition
Compounds incorporating sulfonamide moieties have been investigated for their inhibitory activity against various human carbonic anhydrase isozymes, which are involved in numerous physiological and pathological processes. These findings suggest applications in designing inhibitors for therapeutic purposes (Alafeefy et al., 2015).
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-16-10-13-25(14-11-16)32(30,31)18-8-6-17(7-9-18)24-21(27)12-15-26-22(28)19-4-2-3-5-20(19)23(26)29/h2-9,16H,10-15H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQUPVBPPQYRPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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